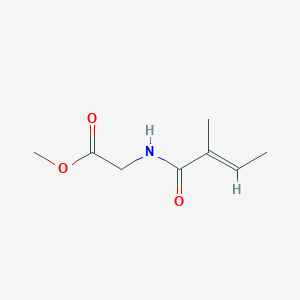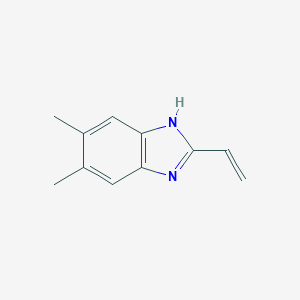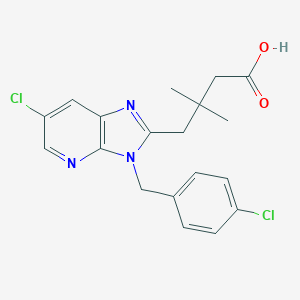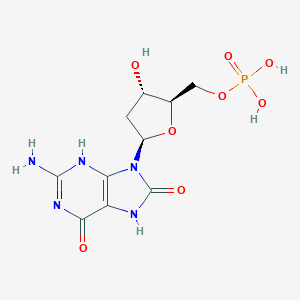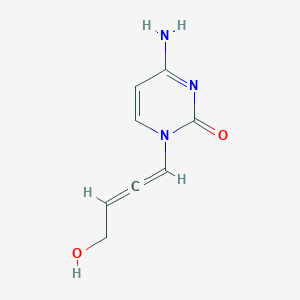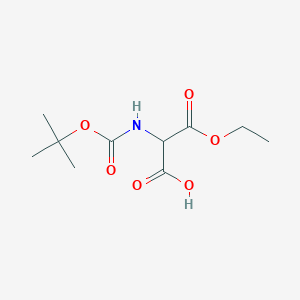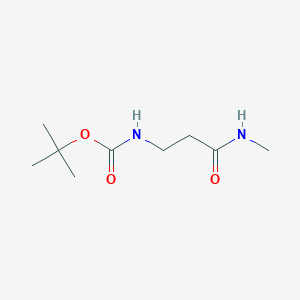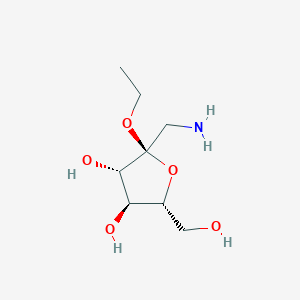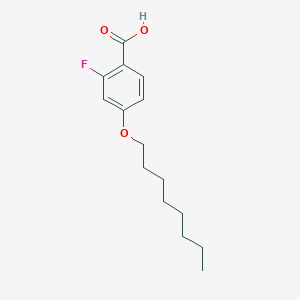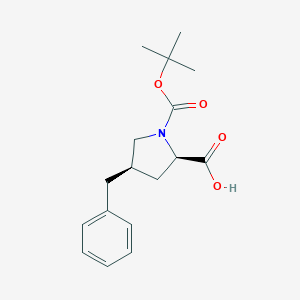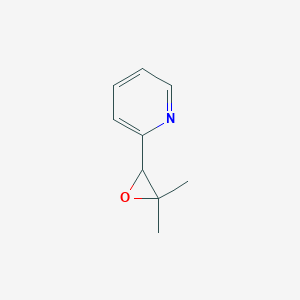
2-(3,3-Dimethyl-2-oxiranyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethyl-2-oxiranyl)pyridine, also known as DMP, is a heterocyclic compound that has been widely used in scientific research. It is a pyridine derivative that contains an epoxide group, which makes it a valuable building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethyl-2-oxiranyl)pyridine is not fully understood, but it is believed to act as an electrophile due to the presence of the epoxide group. It can react with nucleophiles, such as amines and thiols, to form adducts. 2-(3,3-Dimethyl-2-oxiranyl)pyridine can also undergo ring-opening reactions to form diols and other compounds.
Biochemische Und Physiologische Effekte
2-(3,3-Dimethyl-2-oxiranyl)pyridine has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. However, the mechanism of action for these effects is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,3-Dimethyl-2-oxiranyl)pyridine is a valuable building block for the synthesis of various organic compounds, and its epoxide group makes it a versatile reagent for organic synthesis. However, 2-(3,3-Dimethyl-2-oxiranyl)pyridine is highly reactive and can be difficult to handle. It can also be toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of 2-(3,3-Dimethyl-2-oxiranyl)pyridine in scientific research. One direction is the development of new drugs based on the structure of 2-(3,3-Dimethyl-2-oxiranyl)pyridine. Another direction is the synthesis of new organic compounds using 2-(3,3-Dimethyl-2-oxiranyl)pyridine as a building block. 2-(3,3-Dimethyl-2-oxiranyl)pyridine can also be used as a reagent in the development of new synthetic methods. Finally, the mechanism of action of 2-(3,3-Dimethyl-2-oxiranyl)pyridine can be further studied to better understand its antimicrobial and anticancer effects.
Conclusion
In conclusion, 2-(3,3-Dimethyl-2-oxiranyl)pyridine is a heterocyclic compound that has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has antimicrobial and anticancer effects, but its mechanism of action is not fully understood. 2-(3,3-Dimethyl-2-oxiranyl)pyridine has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
2-(3,3-Dimethyl-2-oxiranyl)pyridine can be synthesized by the reaction of 3,3-dimethyl-2-butenal with pyridine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes a ring closure to form 2-(3,3-Dimethyl-2-oxiranyl)pyridine. The yield of the reaction can be improved by using a Lewis acid catalyst, such as zinc chloride or aluminum chloride.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethyl-2-oxiranyl)pyridine has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of natural products, such as pyridine alkaloids, and in the development of new drugs. 2-(3,3-Dimethyl-2-oxiranyl)pyridine has also been used as a reagent in organic synthesis, such as in the preparation of epoxides and aldehydes.
Eigenschaften
CAS-Nummer |
156215-83-7 |
|---|---|
Produktname |
2-(3,3-Dimethyl-2-oxiranyl)pyridine |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-(3,3-dimethyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)8(11-9)7-5-3-4-6-10-7/h3-6,8H,1-2H3 |
InChI-Schlüssel |
BHJKFSNKJLFHBI-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)C2=CC=CC=N2)C |
Kanonische SMILES |
CC1(C(O1)C2=CC=CC=N2)C |
Synonyme |
Pyridine, 2-(3,3-dimethyloxiranyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)
